molecular formula C13H17Cl2NO4S2 B2880725 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448051-43-1

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2880725
CAS No.: 1448051-43-1
M. Wt: 386.3
InChI Key: JMWSVTIKOZEBSK-UHFFFAOYSA-N
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Description

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448051-43-1) is a synthetic piperidine derivative of interest in advanced chemical and pharmaceutical research. With a molecular formula of C13H17Cl2NO4S2 and a molecular weight of 386.3 g/mol , this compound features a distinct molecular architecture incorporating both a 2,4-dichloro-5-methylphenylsulfonyl group and a methylsulfonyl moiety on the piperidine ring. This specific structure, particularly the (2,4-dichloro-5-methylphenyl)sulfonyl group, is found in other compounds studied for their interaction with viral targets, suggesting potential research applications in virology and enzymology . The presence of dual sulfonyl functional groups makes this compound a valuable intermediate or building block for exploring structure-activity relationships in medicinal chemistry and for the synthesis of more complex molecules. It is supplied as a high-purity material strictly for laboratory research use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO4S2/c1-9-7-13(12(15)8-11(9)14)22(19,20)16-5-3-10(4-6-16)21(2,17)18/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWSVTIKOZEBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Sulfonyl Derivatives

Compound Name Substituents on Piperidine Ring Molecular Weight (g/mol) Key Features
1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine (Target) 1: 2,4-Dichloro-5-methylphenylsulfonyl; 4: Methylsulfonyl ~402.3* Dual sulfonyl groups; chloro and methyl groups enhance lipophilicity
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine 1: 2-Chloro-5-fluorophenylsulfonyl; 4: Pyrrole ~385.8 Fluorine substitution improves bioavailability; pyrrole enhances π-π stacking
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride 1: 4-Chlorophenylsulfonyl ~296.2 Simple chlorophenyl group; hydrochloride salt improves aqueous solubility
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 4: Methylsulfonylphenyl; 1: Propyl; 4-OH ~353.4 Hydroxyl group introduces polarity; propyl chain affects receptor binding

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity: The dichloro and methyl substituents on the phenyl ring increase lipophilicity relative to mono-halogenated analogues (e.g., ), suggesting improved blood-brain barrier penetration for CNS targets .
  • Steric Hindrance : The 2,4-dichloro-5-methylphenyl group introduces steric bulk, which may reduce off-target interactions compared to smaller substituents like the 4-chlorophenyl in .

Pharmacological Potential

  • CNS Activity: Piperidine sulfonates like LY503430 (a methylsulfonyl-containing AMPA receptor potentiator) exhibit neuroprotective effects in Parkinson’s disease models . The target compound’s methylsulfonyl group may similarly modulate ionotropic glutamate receptors.
  • Antibacterial Properties : Sulfonylpiperidines with halogenated aryl groups (e.g., ) show antibacterial activity due to sulfonamide-mediated enzyme inhibition. The dichloro substituents in the target compound may enhance this effect .

Physicochemical Properties

  • Solubility: The methylsulfonyl group improves water solubility compared to non-polar substituents (e.g., tert-butyldimethylsilyl in ), but less than hydroxylated derivatives (e.g., ).
  • Stability: Sulfonyl groups confer thermal and oxidative stability, as seen in analogues like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one .

Preparation Methods

Sequential Sulfonylation of Piperidine

The most direct route involves sequential sulfonylation of piperidine using aryl- and alkyl-sulfonyl chlorides. A patented method (CN109180564B) outlines a scalable protocol:

  • Initial Sulfonylation :
    Piperidine is treated with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base. This selectively yields 1-(2,4-dichloro-5-methylphenylsulfonyl)piperidine.
  • Second Sulfonylation :
    The intermediate undergoes reaction with methanesulfonyl chloride in dimethylformamide (DMF) at 50°C, catalyzed by 4-dimethylaminopyridine (DMAP). The methylsulfonyl group is introduced at the 4-position via nucleophilic substitution.

Key Data :

Step Reagent Solvent Temp (°C) Yield (%)
1 ArSO₂Cl (Ar = 2,4-Cl₂-5-MeC₆H₂) CH₂Cl₂ 0–5 78
2 MeSO₂Cl DMF 50 65

This method achieves an overall yield of 50.7% but requires rigorous purification to remove bis-sulfonylated byproducts.

Organometallic-Mediated Cyclization

Reductive Cyclization of Imine Precursors

Building on methodologies from organometallic chemistry, β-aminoalkyl zinc iodides can be cyclized to form substituted piperidines. For the target compound:

  • Imine Formation :
    Condense 5-methyl-2-nitroaniline with glutaraldehyde to form a nitro-substituted imine.
  • Reductive Cyclization :
    Treat the imine with zinc iodide and CuI in THF, followed by sodium hydride, to yield 4-nitro-piperidine.
  • Sulfonylation :
    Introduce both sulfonyl groups via stepwise reactions with the corresponding sulfonyl chlorides.

Advantages :

  • Enantiomeric enrichment via chiral auxiliaries (e.g., menthyl sulfinates).
  • Compatibility with halogenated aryl groups without dehalogenation.

Limitations :

  • Multi-step synthesis reduces overall yield (<40%).
  • Requires handling of air-sensitive organometallic reagents.

Electrochemical Synthesis in Flow Microreactors

Electroreductive Cyclization of Imines

A novel approach utilizes a flow microreactor for electroreductive cyclization:

  • Substrate Preparation :
    Prepare a bis-haloalkane imine precursor from 2,4-dichloro-5-methylbenzenesulfonamide and 1,4-dibromopentane.
  • Electrolysis :
    Pass the substrate through a carbon cathode-based microreactor at −1.8 V vs Ag/AgCl in acetonitrile/water (9:1). The reaction forms the piperidine ring via radical intermediates.
  • Post-Functionalization :
    Introduce the methylsulfonyl group via electrochemical oxidation of methylthioether intermediates.

Performance Metrics :

Parameter Value
Current Efficiency 82%
Yield 68%
Reaction Time 1 hour (continuous)

This method eliminates stoichiometric reductants and offers scalability, though the methylsulfonyl group requires additional steps.

Comparative Analysis and Optimization Strategies

Yield and Selectivity Trade-offs

  • Classical Sulfonylation : Highest atom economy but suffers from byproduct formation.
  • Organometallic Routes : Superior stereocontrol but lower scalability.
  • Electrochemical Methods : Environmentally benign with rapid kinetics but limited precedent for dual sulfonylation.

Recommended Protocol for Scale-up

For industrial production, a hybrid approach is proposed:

  • Synthesize 1-(2,4-dichloro-5-methylphenylsulfonyl)piperidine via classical sulfonylation.
  • Introduce the methylsulfonyl group using flow electrochemistry to minimize waste.

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